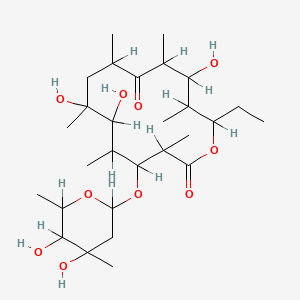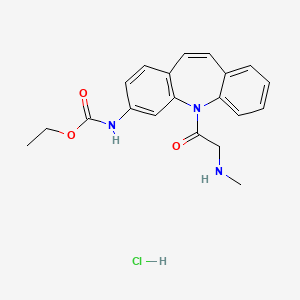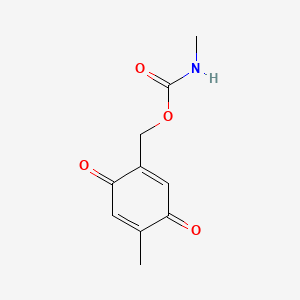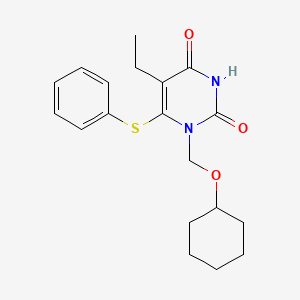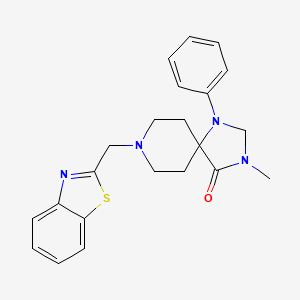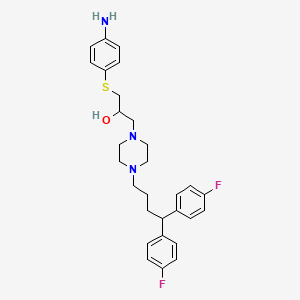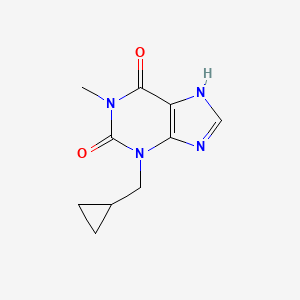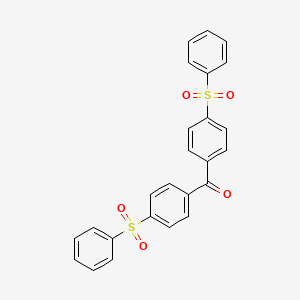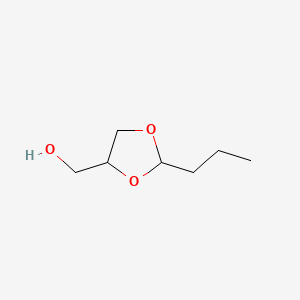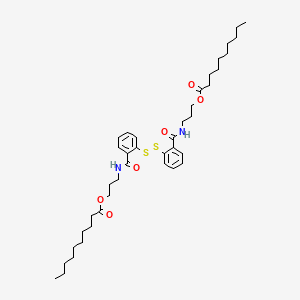
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthoquinoxaline core: This can be achieved by condensing a naphthalene derivative with a suitable diamine under acidic conditions.
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoxaline moiety to a dihydroquinoxaline.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer or antimicrobial agents.
Materials Science: Its aromatic nature and stability could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular functions. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
8-Cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Lacks the chlorine atom at the 6-position.
6-Chloro-8-methylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is unique due to the presence of both a chlorine atom and a cyclohexyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications.
Properties
CAS No. |
58275-28-8 |
|---|---|
Molecular Formula |
C25H20ClN3O |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
11-chloro-15-cyclohexyl-15,17,22-triazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,11,13,16(21),17,19-decaen-10-one |
InChI |
InChI=1S/C25H20ClN3O/c26-23-19-14-22-21(13-18(19)16-9-4-5-10-17(16)24(23)30)28-20-11-6-12-27-25(20)29(22)15-7-2-1-3-8-15/h4-6,9-15H,1-3,7-8H2 |
InChI Key |
UIOPVWPQUBWXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CC4=C(C(=O)C5=CC=CC=C5C4=CC3=NC6=C2N=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
